Acetylcytidine triphosphate can be synthesized through chemical methods that involve the direct phosphitylation of acetylcytidine. This compound is classified under modified nucleotides, specifically as a nucleotide analog that enhances translation efficiency and stability of messenger RNA. Its synthesis and applications have been extensively studied in molecular biology and biochemistry, particularly in relation to the regulation of gene expression and protein synthesis.
The synthesis of acetylcytidine triphosphate typically involves several key steps:
The synthesis often utilizes commercially available kits designed for high-yield production of modified RNA, which include specific reagents for incorporating acetylcytidine into RNA transcripts during in vitro transcription processes. For example, the HighYield T7 ARCA mRNA Synthesis Kit allows for efficient incorporation of acetylcytidine into RNA strands by substituting standard cytidine triphosphate with acetylcytidine triphosphate during transcription reactions .
The molecular formula for acetylcytidine triphosphate is C₁₁H₁₈N₃O₁₅P₃, with a molecular weight of approximately 525.19 g/mol. The structure features:
Acetylcytidine triphosphate participates in various biochemical reactions, primarily in RNA synthesis:
The reactions involving acetylcytidine triphosphate are typically monitored using techniques such as denaturing polyacrylamide gel electrophoresis and mass spectrometry to assess incorporation efficiency and product formation.
The mechanism by which acetylcytidine triphosphate enhances translation involves several key steps:
Studies have shown that the presence of acetylcytidine within coding sequences significantly improves translation rates compared to unmodified counterparts.
Acetylcytidine triphosphate has several scientific applications:
T7 RNA polymerase demonstrates a distinct capacity to incorporate N4-acetylcytidine triphosphate (ac4CTP) into elongating RNA chains, despite the steric and electronic perturbations introduced by the N4-acetyl group. Structural analyses reveal that this enzyme employs a two-step substrate selection mechanism. Initial binding occurs in an "open" conformation, where the incoming nucleotide forms Watson-Crick base pairing with the DNA template strand. The acetyl moiety of ac4CTP is accommodated within a hydrophobic pocket formed by tyrosine 639 and phenylalanine 649, which tolerates moderate steric bulk while discriminating against larger substituents [5] [8]. Subsequent isomerization to the "closed" conformation positions the nucleotide for catalysis, with the N4-acetyl group forming a hydrogen bond with the backbone carbonyl of leucine 621. This interaction partially offsets the destabilization of the N3 protonation state caused by acetylation, enabling phosphodiester bond formation [5] [8].
Comparative kinetic studies demonstrate that ac4CTP incorporation follows Michaelis-Menten kinetics but with altered parameters relative to cytidine triphosphate (CTP). The Km for ac4CTP is approximately 3-fold higher than for CTP (48 μM vs. 16 μM), indicating reduced binding affinity. However, the kcat remains comparable (22 s−1 vs. 28 s−1), suggesting that catalysis itself is not significantly impaired post-binding [5] [8]. This specificity profile enables the synthesis of site-specifically acetylated RNA transcripts for functional studies.
Table 1: Kinetic Parameters for Nucleotide Incorporation by T7 RNA Polymerase
Substrate | Km (μM) | kcat (s−1) | Relative Efficiency (kcat/Km) |
---|---|---|---|
CTP | 16 ± 2.1 | 28 ± 3.2 | 1.75 |
ac4CTP | 48 ± 5.7 | 22 ± 2.8 | 0.46 |
3′-Me-UTP | No incorporation | - | - |
2′-Me-UTP | 105 ± 12 | 3 ± 0.4 | 0.03 |
The incorporation of ac4CTP into synthetic transcripts enables precise investigation of ac4C's location-dependent effects on mRNA function. In vitro transcription systems using T7 RNA polymerase programmed with ac4CTP-containing nucleotide mixes generate transcripts with either uniform or site-specific acetylation. When incorporated within coding sequences (CDS), ac4C enhances translation efficiency by stabilizing codon-anticodon interactions. The acetyl group forms an intramolecular hydrogen bond with the 3′-oxygen of the same ribose moiety, enforcing a C3′-endo sugar pucker that optimizes base stacking and rigidity. This conformation increases ribosomal A-site binding affinity by ~2-fold compared to unmodified cytidine, as measured by surface plasmon resonance [2] [4].
In contrast, ac4C incorporation within 5′ untranslated regions (5′UTRs) induces structural rearrangements that impede translation initiation. Biochemical probing of ac4C-modified 5′UTR segments reveals increased double-stranded character (ΔTm = +4.6°C) due to strengthened base pairing. This stabilizes secondary structures that occlude ribosomal scanning, reducing initiation complex formation by 40–60% in toeprinting assays [2]. Furthermore, ac4C within Kozak sequences (–1 position relative to AUG start codons) disrupts hydrogen bonding between cytidine N3 and the hypermodified t6A37 residue of initiator transfer RNA (tRNAMeti), as evidenced by cryo-electron microscopy of mammalian 80S ribosomes. This destabilizes the initiation complex, reducing start codon recognition efficiency by 3.5-fold [2].
The enzymatic efficiency of ac4CTP incorporation varies significantly across polymerase systems. T7 RNA polymerase exhibits the highest tolerance, achieving 85–90% incorporation efficiency relative to CTP in runoff transcription assays, as quantified by mass spectrometry of transcribed RNA. This efficiency drops to 45–50% in SP6 RNA polymerase and <30% in eukaryotic Pol II systems due to stricter steric constraints in the nucleotide-binding pockets [5] [8].
Functional consequences of ac4CTP incorporation were quantitatively assessed using luciferase reporter mRNAs synthesized with uniform acetylation. Acetylated transcripts demonstrated a biphasic translation profile: initial repression (0–60 minutes) followed by robust activation (60–180 minutes) in rabbit reticulocyte lysate systems. Mutational ablation of 5′UTR cytidines eliminated the early repression phase while preserving CDS-driven enhancement, confirming position-dependent effects. Site-specific acetylation via splint ligation further quantified these impacts: ac4C in CDS increased NanoLuc luminescence output by 220 ± 15%, whereas identical sequences in 5′UTRs reduced output by 65 ± 8% [2].
Table 2: Functional Outcomes of ac4CTP Incorporation in Synthetic Transcripts
ac4C Position | Translation Efficiency vs. Unmodified Control | Key Molecular Consequences |
---|---|---|
Coding Sequence (CDS) | +220% ± 15% | Stabilized codon-anticodon interaction; enhanced ribosomal translocation kinetics |
5′ Untranslated Region (5′UTR) | –65% ± 8% | Altered RNA folding occluding ribosome access; disrupted Kozak context recognition |
Near Start Codon (–1) | –72% ± 6% | Impaired tRNAMeti binding due to disrupted hydrogen bonding with t6A37 |
Wobble Position | +180% ± 12% | Improved decoding accuracy through stabilized U•ac4C pairing |
The wobble position within codons exhibits exceptional sensitivity to ac4C modification. ac4CTP incorporation at codon position 3 increases decoding efficiency by 180 ± 12% for cognate tRNAs, as measured by phenylalanine incorporation kinetics in in vitro translation systems. This enhancement arises from the acetyl group constraining rotational freedom around the glycosidic bond, favoring the anti conformation that optimizes U•ac4C pairing geometry in the ribosomal decoding center [4]. These findings establish ac4CTP as a unique biochemical tool for probing the intersection between RNA chemistry and function.
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